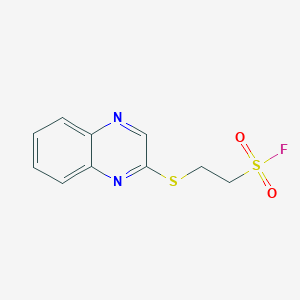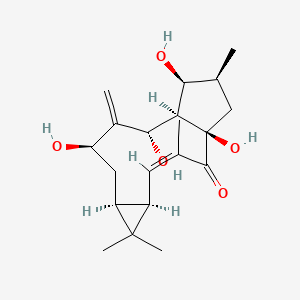
7beta-Hydroxylathyrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7beta-Hydroxylathyrol is a natural terpenoid compound . It has a molecular weight of 350.46 and its IUPAC name is (1aR,4aR,6S,7S,7aR,8R,10R,11aS,E)-4a,7,8,10-tetrahydroxy-1,1,3,6-tetramethyl-9-methylene-1,1a,4a,5,6,7,7a,8,9,10,11,11a-dodecahydro-4H-cyclopenta[a]cyclopropafannulen-4-one .
Synthesis Analysis
The regioselective oxidation of three lathyrane diterpenoids, including 7beta-Hydroxylathyrol, was investigated by the fungi Mortierella ramanniana CGMCC 3.03413, Mucor circinelloides CICC 40242, and the actinomycete Nocardia iowensis sp. nov. NRRL 5646 .Molecular Structure Analysis
The molecular formula of 7beta-Hydroxylathyrol is C20H30O5 . The InChI code is 1S/C20H30O5/c1-9-6-12-13(19(12,4)5)7-14(21)11(3)17(23)15-16(22)10(2)8-20(15,25)18(9)24/h6,10,12-17,21-23,25H,3,7-8H2,1-2,4-5H3/b9-6+/t10-,12+,13-,14+,15+,16-,17-,20+/m0/s1 .Physical And Chemical Properties Analysis
7beta-Hydroxylathyrol is a white to off-white solid . It has a solubility of 16.67 mg/mL in DMSO .Aplicaciones Científicas De Investigación
Neuroprotective Effects in Neurodegenerative Diseases
7β-Hydroxylathyrol, a derivative of epiandrosterone, exhibits potent neuroprotective effects, making it a potential therapeutic candidate for neurodegenerative conditions such as Alzheimer's disease. This compound has shown efficacy in animal models, where it significantly reduced amyloid-beta-induced neurodegeneration and glial cell death. The cytoprotective properties of 7β-Hydroxylathyrol suggest its utility in combating various neurodegenerative diseases by mitigating inflammation and promoting neuronal survival (Dudas et al., 2004).
Immunomodulatory and Antiglucocorticoid Effects
7β-Hydroxyl derivatives of dehydroepiandrosterone (DHEA), including 7β-Hydroxylathyrol, have been identified as potential candidates for hormone replacement therapy due to their immunomodulatory and antiglucocorticoid effects. These compounds can counteract the immunosuppressive effects of glucocorticoids and have shown to increase the levels of 7β-hydroxylated metabolites, highlighting their potential in modulating immune responses and possibly in the treatment of conditions associated with glucocorticoid excess (Hampl et al., 2000).
Role in Steroid Hormone Metabolism
Research into the enzyme 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) has revealed its role in the metabolism of 7-ketocholesterol (7KC) and its conversion to 7β-Hydroxylathyrol. This conversion is crucial for the metabolism of dietary 7KC, which is implicated in the development of atherosclerosis. The efficient metabolism of 7KC by 11beta-HSD1 suggests that 7β-Hydroxylathyrol plays a significant role in dietary cholesterol management and could have implications in preventing atherosclerosis (Schweizer et al., 2004).
Impact on Sperm Quality and Fertility
7β-Hydroxylathyrol has been associated with sperm quality and fertility, where its levels in seminal plasma were found to be significantly higher in severely infertile men. The negative correlation between plasma levels of 7β-Hydroxylathyrol and sperm concentration, motility, and total count suggests a complex role of this compound in male fertility, warranting further research to understand its implications fully (Vitku et al., 2018).
Anticancer and Apoptotic Properties
7β-Hydroxylathyrol demonstrates anticancer properties, notably in the suppression of growth in head and neck squamous cell carcinoma (HNSCC) cell lines. Treatment with 7β-Hydroxylathyrol induced apoptosis in these cancer cells, reducing their proliferation and suggesting the compound's potential as a cytotoxic agent in cancer therapy (Heiduschka et al., 2009).
Safety and Hazards
Mecanismo De Acción
Target of Action
7beta-Hydroxylathyrol, also known as 7-Hydroxylathyrol, is a diterpenoid extracted from the seed oil of Caper Spurge . The primary target of 7beta-Hydroxylathyrol is P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells . This protein plays a crucial role in limiting drug absorption and distribution, modulating the pharmacokinetics of many drugs .
Mode of Action
7beta-Hydroxylathyrol interacts with P-gp, inhibiting its function . This inhibition results in an increase in the intracellular concentration of other drugs that are substrates of P-gp, enhancing their therapeutic efficacy .
Biochemical Pathways
Given its interaction with p-gp, it is likely that 7beta-hydroxylathyrol affects the pharmacokinetics of drugs that are substrates of p-gp . These drugs span various therapeutic classes, including anticancer drugs, antivirals, and cardiovascular drugs .
Pharmacokinetics
Its ability to inhibit p-gp suggests that it may enhance the bioavailability of other drugs by increasing their absorption and distribution, and decreasing their metabolism and excretion .
Result of Action
The molecular and cellular effects of 7beta-Hydroxylathyrol’s action primarily involve the inhibition of P-gp, leading to an increase in the intracellular concentration of P-gp substrate drugs . This can enhance the therapeutic efficacy of these drugs .
Action Environment
The action, efficacy, and stability of 7beta-Hydroxylathyrol can be influenced by various environmental factors. For instance, the presence of other drugs that are substrates of P-gp can affect the efficacy of 7beta-Hydroxylathyrol . Additionally, factors such as pH and temperature could potentially affect the stability of 7beta-Hydroxylathyrol, although specific studies on this are lacking .
Propiedades
IUPAC Name |
(1R,3Z,5R,7S,9R,11R,12R,13S,14S)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-9-6-12-13(19(12,4)5)7-14(21)11(3)17(23)15-16(22)10(2)8-20(15,25)18(9)24/h6,10,12-17,21-23,25H,3,7-8H2,1-2,4-5H3/b9-6-/t10-,12+,13-,14+,15+,16-,17-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDZRSWQWPPKAI-GNQYTXSHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C1O)C(C(=C)C(CC3C(C3(C)C)C=C(C2=O)C)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@]2([C@H]([C@H]1O)[C@H](C(=C)[C@@H](C[C@H]3[C@H](C3(C)C)/C=C(\C2=O)/C)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7beta-Hydroxylathyrol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


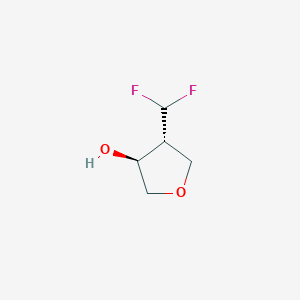
![6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/no-structure.png)
![2,5-difluoro-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2576717.png)
![2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2576718.png)

![(Z)-methyl 2-(2-((4-(indolin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2576721.png)
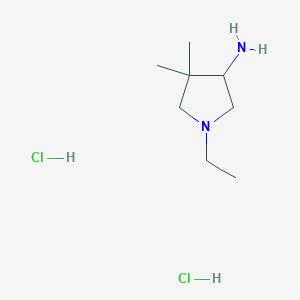
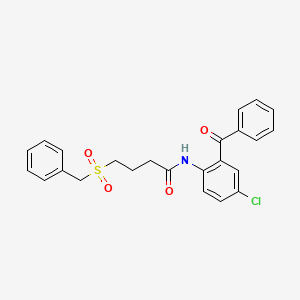
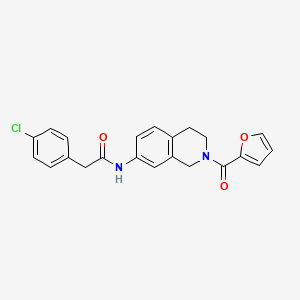

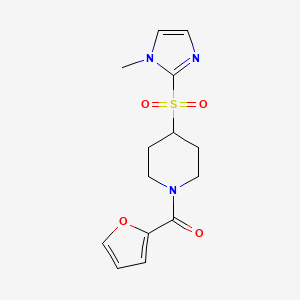
![8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline](/img/structure/B2576732.png)
